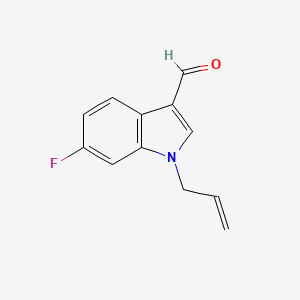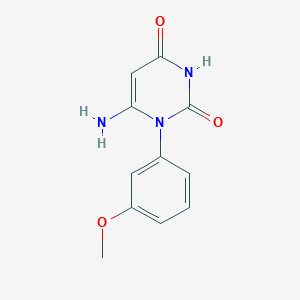
N-Boc-D-Prolinal
Overview
Description
N-Boc-D-Prolinal is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Amino Acid Derivatives
N-Boc-D-Prolinal plays a crucial role in the synthesis of various amino acid derivatives. For instance, it is used in the stereoselective total synthesis of N-Boc-dolaproine, an amino acid residue of the antineoplastic pentapeptide Dolastatin 10. This synthesis involves a Baylis–Hillman reaction between N-Boc-prolinal and methyl acrylate, followed by hydrogenation and hydrolysis processes (Almeida & Coelho, 2003). Additionally, N-Boc-Prolinal is used as a starting compound in the synthesis of phosphonic analogs of homoproline (Kolodyazhnaya, Kolodyazhnaya, & Kolodyazhnyĭ, 2014).
Development of Catalysis Methods
Research indicates the use of N-Boc-prolinal in developing new catalysis methods. A notable example is its utilization as a chiral ligand for the enantioselective phenylacetylene addition to aromatic aldehydes, expanding the utility of proline in asymmetric catalysis (Zhou et al., 2004).
Inhibitory Effects on Prolyl Endopeptidases
This compound also has applications in studying the inhibitory effects on prolyl endopeptidases. This involves comparing the effects of proline-containing peptides and their derivatives on enzymes from different sources. The replacement of terminal proline in N-blocked peptides with prolinal significantly decreases the Ki values for these enzymes, indicating strong inhibitory effects (Yoshimoto et al., 1985).
Synthesis of Polymeric and Photocatalytic Materials
Interestingly, this compound is involved in the synthesis of various polymeric and photocatalytic materials. For instance, N-doped (BiO)2CO3 hierarchical microspheres, which show promise in environmental pollution control, have been synthesized using techniques that could involve derivatives of this compound (Dong et al., 2012; Dong et al., 2013).
Anti-Tumor Activity
This compound derivatives have been studied for their potential anti-tumor activities. For example, the synthesis of novel fused tetracyclic thiazinan-4-one derivatives from N-Boc-L-prolinal showed moderate inhibitory effects on Hela tumor cells (Niu et al., 2019).
Mechanism of Action
Target of Action
N-Boc-D-Prolinal is a biochemical reagent . . It’s often used in life science research as a biological material or organic compound .
Mode of Action
It’s known that the compound plays a role in peptide synthesis
Biochemical Pathways
As a reagent used in peptide synthesis , it can be inferred that it may play a role in protein-related pathways.
Pharmacokinetics
It’s known that the compound has a molecular weight of 21525 , which could influence its bioavailability. It’s also worth noting that the compound has a melting point of 134-137 °C , which could affect its stability and hence its pharmacokinetic properties.
Result of Action
Given its role in peptide synthesis , it can be inferred that it may have an impact on protein structure and function, but specific effects would depend on the context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature could affect its stability. Furthermore, its optical activity is [α]22/D +60°, c = 2 in acetic acid , indicating that the compound’s activity could be influenced by the pH of its environment.
Safety and Hazards
N-Boc-D-Prolinal causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers One relevant paper is “An efficient and highly chemoselective N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions” by Fatemeh Jahani, Mahmood Tajbakhsh, Samad Khaksar & Mohamad Reza Azizi . The paper describes a simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol .
Properties
IUPAC Name |
tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBPZCVWPFMBDH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426548 | |
| Record name | N-Boc-D-Prolinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73365-02-3 | |
| Record name | N-Boc-D-Prolinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-D-prolinal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-([1,1'-Biphenyl]-4-yloxy)ethanamine](/img/structure/B1277612.png)
![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)

![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)








